molecular formula C11H13BrClNO3 B1344553 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide CAS No. 1119452-45-7

2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide

Cat. No.: B1344553
CAS No.: 1119452-45-7
M. Wt: 322.58 g/mol
InChI Key: JWCTYFYKSHTYGX-UHFFFAOYSA-N
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Description

2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide (CAS Number: 1119452-45-7) is a chemical compound with the molecular formula C 11 H 13 BrClNO 3 and a molecular weight of 322.58 g/mol . This propanamide derivative belongs to a class of synthetic compounds featuring a halogen-substituted aromatic ring system, which is of significant interest in medicinal chemistry and pharmacology research. Compounds within this structural family are frequently investigated as key intermediates or potential scaffolds in the development of biologically active molecules . Research on analogous phenoxyacetamide structures has highlighted the critical importance of the alpha-position substituent on the amide group for biological activity, suggesting potential for targeted interaction with specific enzymatic or receptor targets . Furthermore, related amide compounds with dimethoxyphenyl groups have been studied for their ability to interact with complex biological systems, such as influencing nitric oxide synthase (NOS) expression and function in cellular models, indicating potential research applications in studying cell signaling pathways . This compound is provided exclusively For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO3/c1-6(12)11(15)14-8-4-7(13)9(16-2)5-10(8)17-3/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCTYFYKSHTYGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1OC)OC)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201224043
Record name 2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119452-45-7
Record name 2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201224043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the reaction of 5-chloro-2,4-dimethoxyaniline with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the bromine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of new compounds with different functional groups replacing the bromine.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its reactivity and binding affinity to biological molecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Aromatic Ring

2-Bromo-N-(4-Chlorophenyl)Propanamide (Compound 12)
  • Structure : Lacks methoxy groups; 4-chloro substituent only.
  • Synthesis: Prepared via reaction of 4-chloroaniline with 2-bromopropanoyl chloride in DCM .
  • Key Differences : Reduced steric hindrance and polarity compared to the target compound. The absence of methoxy groups may decrease solubility in polar solvents.
2-Chloro-N-(5-Chloro-2,4-Dimethoxyphenyl)Propanamide
  • Structure : Chlorine replaces bromine on the propanamide chain (CAS 159469).
N-(5-Chloro-2-Methylphenyl)-2-Methylpropanamide
  • Structure : Methyl substituent replaces methoxy groups at positions 2 and 4.
  • Impact : Increased hydrophobicity due to methyl groups, which may enhance membrane permeability but reduce solubility .

Modifications to the Propanamide Chain

2-Bromo-N-(2-Hydroxy-5-Methylphenyl)-2-Methylpropanamide
  • Structure : Hydroxy and methyl groups on the phenyl ring; 2-methyl substitution on the propanamide chain.
N-(4-Chlorophenyl)-2-[[4-Quinolinyl]Oxy]Propanamide (Compound 22)
  • Structure: Quinolinyloxy group replaces bromine.
  • Impact: The bulky quinoline moiety enhances π-π stacking interactions but may reduce bioavailability due to increased molecular weight (MW = ~340 g/mol) .

Functional Group Replacements

2-Chloro-N-(5-Chloro-2,4-Dimethoxyphenyl)Acetamide
  • Structure : Acetamide (C2 chain) instead of propanamide (C3 chain).
  • Impact : Shorter chain reduces lipophilicity and may decrease binding to hydrophobic pockets in enzymes or receptors .
PNU-120596 (Urea Derivative)
  • Structure : Urea core instead of amide; similar chloro and methoxy substituents.
  • Biological Relevance : Acts as a positive allosteric modulator of α7 nicotinic receptors by inducing conformational changes in the agonist-binding domain . The target compound’s amide group may lack this allosteric modulation capability.

Data Table: Structural and Physicochemical Comparisons

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties
2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide C₁₁H₁₂BrClNO₃ ~317.1 5-Cl, 2,4-OMe, α-Br High lipophilicity, halogen bonding
2-Bromo-N-(4-chlorophenyl)propanamide C₉H₉BrClNO 260.5 4-Cl, α-Br Moderate solubility, steric simplicity
2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide C₁₁H₁₂Cl₂NO₃ 278.1 5-Cl, 2,4-OMe, α-Cl Reduced halogen bonding vs. Br analog
N-(5-Chloro-2-methylphenyl)-2-methylpropanamide C₁₁H₁₃ClNO 219.7 5-Cl, 2-Me, α-Me Increased hydrophobicity
PNU-120596 C₁₃H₁₅ClN₂O₃ 294.7 Urea core, 5-Cl, 2,4-OMe Allosteric modulator of α7 nAChR

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis requires precise control of halogenation and methoxylation steps, as seen in analogs like compound 12 and PNU-120596 .
  • Biological Activity : Methoxy and halogen substituents are critical for receptor interactions. For example, PNU-120596’s methoxy groups stabilize allosteric modulation of nicotinic receptors , while bromine in the target compound may enhance binding via halogen bonds.
  • Stability and Toxicity : Brominated analogs may exhibit higher metabolic stability than chlorinated ones but could pose greater environmental persistence .

Biological Activity

2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the second position and a chloro group along with two methoxy groups on a phenyl ring. The presence of these halogenated and methoxy substituents may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The halogen atoms can engage in strong interactions with enzymes or receptors, potentially leading to inhibition or activation of various cellular pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating conditions like cancer or bacterial infections.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation as an antibacterial agent.
  • Anticancer Properties : The compound has been studied for its potential anticancer effects, particularly in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may also exhibit anti-inflammatory properties, which could be relevant in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally similar to this compound. Here are some relevant findings:

StudyFindings
Identified potential antimicrobial and anticancer activities; suggested further research into its mechanism of action.
Investigated related compounds with similar structures that showed promising results against Mycobacterium tuberculosis, indicating potential for use in infectious disease treatment.
Highlighted the importance of structural modifications in enhancing the potency and selectivity of related compounds as therapeutic agents.

Research Applications

The compound's unique structure allows it to serve as a valuable building block in synthetic organic chemistry. Its potential applications include:

  • Drug Development : As a lead compound for developing new antimicrobial or anticancer drugs.
  • Material Science : Utilization in creating new materials with specific chemical properties.

Q & A

Q. What are the optimized synthetic routes for 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide, and how can reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting 5-chloro-2,4-dimethoxyaniline with 2-bromopropanoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, followed by extraction with ethyl acetate and purification via column chromatography . Key variables affecting yield include:
  • Temperature : Room temperature minimizes side reactions like hydrolysis of the acyl chloride.
  • Solvent : Anhydrous DCM prevents competing hydrolysis.
  • Stoichiometry : A 1.5:1 molar ratio of acyl chloride to amine ensures complete conversion.
  • Work-up : Sequential washing with brine and drying over MgSO₄ improves purity .

Q. How can spectroscopic techniques (NMR, FT-IR, HRMS) be used to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Look for characteristic signals:
  • Methoxy groups : Singlets at δ ~3.8–3.9 ppm (integration for 6H).
  • Aromatic protons : Peaks for the 5-chloro-substituted phenyl ring (δ ~6.5–7.2 ppm).
  • Amide proton : A broad singlet at δ ~8–9 ppm .
  • FT-IR : Confirm the amide C=O stretch at ~1650–1680 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .
  • HRMS : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 347.99 for C₁₁H₁₂BrClNO₃) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (P280) .
  • Ventilation : Use a fume hood to prevent inhalation (H333).
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as halogenated waste .
  • Storage : Keep in a tightly sealed container in a dry, dark place at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the electronic nature of the 5-chloro-2,4-dimethoxyphenyl group influence the compound’s reactivity in substitution reactions?

  • Methodological Answer :
  • Electron-Donating Methoxy Groups : Activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attack.
  • Chlorine Substituent : Withdraws electrons via induction, creating regioselective reactivity at the para position to the methoxy groups.
  • Experimental Design : Perform DFT calculations to map electron density and compare reaction rates with analogues (e.g., 4-chlorophenyl derivatives) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. allosteric modulation)?

  • Methodological Answer :
  • Mechanistic Studies : Use site-directed mutagenesis (e.g., mutating residues in the β-sheet region of nicotinic receptors) to differentiate direct binding from allosteric effects .
  • Kinetic Assays : Compare IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Structural Analysis : Co-crystallize the compound with target proteins to visualize binding modes .

Q. How can reaction pathways be optimized to suppress byproducts like 2-bromo-N-(p-tolyl)propanamide?

  • Methodological Answer :
  • In-Line Monitoring : Use IR spectroscopy to detect ketene intermediates and adjust flow rates in continuous reactors to prevent polymerization .
  • Temperature Control : Maintain reaction temperatures below 40°C to avoid Fries-like rearrangements.
  • Purification : Employ gradient HPLC with a C18 column (acetonitrile/water mobile phase) to separate amide byproducts .

Q. What computational methods are effective for predicting the compound’s structure-activity relationships (SAR)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to nicotinic receptors, focusing on interactions with the inner β-sheet region .
  • QSAR Models : Train models on halogenated propanamide derivatives to correlate substituent positions (e.g., bromine vs. chlorine) with bioactivity .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes in explicit solvent .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic data (e.g., bond angles) between similar brominated propanamides?

  • Methodological Answer :
  • Refinement Checks : Re-analyze diffraction data with SHELXL, ensuring thermal parameters (B-factors) for bromine atoms are correctly modeled .
  • Comparative Analysis : Overlay structures (e.g., 2-bromo-N-(4-chlorophenyl)propanamide vs. 3-bromo-N-(3,5-di-tert-butylphenyl)propanamide ) to identify steric or electronic outliers.

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